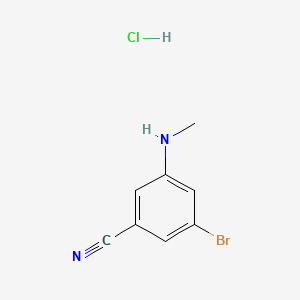
3-Bromo-5-(methylamino)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(methylamino)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H8BrClN2 and a molecular weight of 247.5 g/mol. This compound is widely used in scientific experiments due to its exceptional properties such as photochromism, linear dichroism, and fluorescence.
Méthodes De Préparation
The synthesis of 3-Bromo-5-(methylamino)benzonitrile hydrochloride typically involves the bromination of 5-(methylamino)benzonitrile. The reaction conditions often include the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-5-(methylamino)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Bromo-5-(methylamino)benzonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(methylamino)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo photochromic and fluorescent changes, which can be exploited in various applications. The exact molecular targets and pathways may vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
3-Bromo-5-(methylamino)benzonitrile hydrochloride can be compared with other similar compounds such as:
3-Bromo-5-(methylamino)benzonitrile: Lacks the hydrochloride component but shares similar chemical properties.
5-Bromo-2-methylamino-benzonitrile: Differently substituted but exhibits comparable reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride component, which can influence its solubility and reactivity.
Propriétés
Formule moléculaire |
C8H8BrClN2 |
|---|---|
Poids moléculaire |
247.52 g/mol |
Nom IUPAC |
3-bromo-5-(methylamino)benzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4,11H,1H3;1H |
Clé InChI |
BMEVHFBNBBNJDU-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=CC(=C1)C#N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
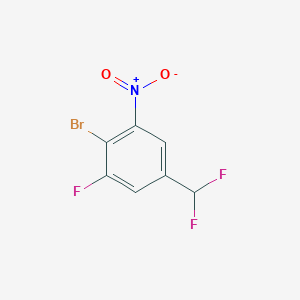

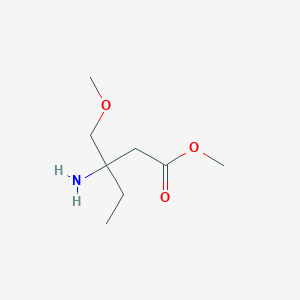
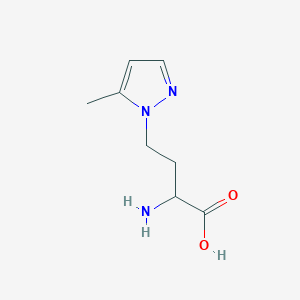
![3-bromo-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B13569312.png)
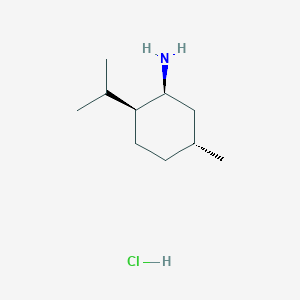


![5-{[Methyl(1-methylpyrrolidin-3-yl)amino]methyl}thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13569345.png)

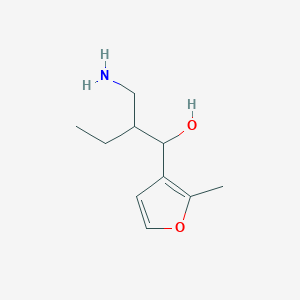
![1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13569361.png)
![rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B13569374.png)
